Losartan

Description

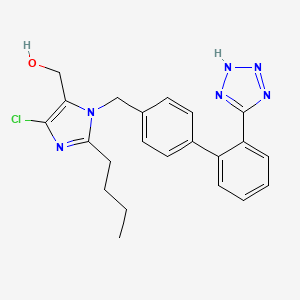

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIFNNKUMBGKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124750-99-8 (mono-potassium salt) | |

| Record name | Losartan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023227 | |

| Record name | Losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Losartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, 4.70e-03 g/L | |

| Record name | Losartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Losartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Light yellow solid | |

CAS No. |

114798-26-4 | |

| Record name | Losartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114798-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losartan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | losartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMS50MPO89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Losartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Losartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-184, 183.5-184.5 °C, 183.5 - 184.5 °C | |

| Record name | Losartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Losartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Losartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Losartan: An In-Depth Guide to AT1 Receptor Antagonism and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of Losartan, a foundational member of the angiotensin II receptor blocker (ARB) class of drugs. We will explore its interaction with the Angiotensin II Type 1 (AT1) receptor, the subsequent impact on intracellular signaling cascades, and the quantitative pharmacology that defines its activity. This document details the canonical and non-canonical signaling pathways affected by this compound and provides standard protocols for key experimental assays used in its characterization.

Introduction to the Renin-Angiotensin System and AT1 Receptor

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, the octapeptide hormone Angiotensin II (Ang II), exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), most notably the AT1 receptor.[1] Activation of the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland leads to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to increases in blood pressure.[2][3] this compound is a selective, competitive antagonist of the AT1 receptor, which reversibly binds to the receptor, preventing Ang II from eliciting its downstream effects.[3][4]

This compound is technically a prodrug, as approximately 14% is converted in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its active metabolite, EXP3174. This metabolite is 10 to 40 times more potent, has a higher affinity for the AT1 receptor, and exhibits non-competitive (insurmountable) antagonism, contributing significantly to this compound's long duration of action.

AT1 Receptor Signaling Pathways

The AT1 receptor is a pleiotropic GPCR that signals through both G protein-dependent and G protein-independent pathways. This compound's blockade of the AT1 receptor inhibits these signaling cascades.

G Protein-Dependent Signaling (Canonical Pathway)

The canonical signaling pathway for the AT1 receptor involves its coupling to heterotrimeric G proteins, primarily of the Gq/11 family. This cascade proceeds as follows:

-

Activation: Ang II binding induces a conformational change in the AT1 receptor, promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Effector Activation: The activated Gαq subunit dissociates and activates phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to cellular responses like smooth muscle contraction and aldosterone production.

This compound competitively blocks Ang II binding, thereby preventing Gq/11 activation and the subsequent production of IP3 and DAG.

G Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G protein coupling, the AT1 receptor can signal through a G protein-independent pathway mediated by β-arrestins.

-

Receptor Phosphorylation: Upon agonist binding, the AT1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: This phosphorylation promotes the recruitment of β-arrestin 1 and β-arrestin 2 to the receptor's C-terminal tail.

-

Signaling Scaffold: β-arrestin binding sterically hinders further G protein coupling (desensitization) and acts as a scaffold for other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This β-arrestin-mediated ERK activation is characterized by a distinct spatial and temporal profile compared to G protein-mediated activation.

This compound's blockade of the AT1 receptor also prevents the conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting this arm of signaling.

// Connections AngII -> AT1R [label="Binds"]; this compound -> AT1R [label="Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AT1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes", arrowhead=dot]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> ResponseG; PKC -> ResponseG;

AT1R -> GRK [style=dashed, label="Activates"]; GRK -> AT1R [label="Phosphorylates", style=dashed, arrowhead=dot, dir=back]; AT1R -> AT1R_P [style=invis]; AT1R_P -> bArrestin [label="Recruits"]; bArrestin -> ERK; ERK -> ResponseB; }

Caption: AT1 receptor signaling pathways and the inhibitory action of this compound.

Molecular Mechanism of this compound

Competitive Antagonism

This compound functions as a reversible, competitive antagonist at the AT1 receptor. This means it competes directly with the endogenous ligand, Ang II, for the same binding site. The parent compound, this compound, demonstrates surmountable antagonism, meaning its inhibitory effect can be overcome by sufficiently high concentrations of Ang II. In contrast, its more potent metabolite, EXP3174, exhibits insurmountable (non-competitive) antagonism, where it binds so tightly or dissociates so slowly that its blockade cannot be easily overcome by increasing Ang II concentrations.

Inverse Agonism

Many GPCRs, including the AT1 receptor, can exhibit a low level of basal or constitutive activity even in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and reduce this basal activity. There is evidence that both this compound and, more potently, its metabolite EXP3174, act as inverse agonists on the AT1 receptor. They stabilize an inactive conformation of the receptor, thereby suppressing ligand-independent signaling, which may be relevant in pathological states where AT1 receptors are overexpressed.

Caption: Competitive antagonism of the AT1 receptor by this compound.

Quantitative Pharmacology of this compound

The interaction of this compound and its metabolite with the AT1 receptor can be quantified through binding and functional assays. The data presented are compiled from various studies and may differ based on the specific cell system and experimental conditions used.

Table 1: AT1 Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), representing the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nM) | pKi | Species/System | Reference(s) |

| This compound | 16.4 - 67.6 | 7.17 ± 0.07 | COS-7 cells (wild-type) | |

| ~20.0 | - | Engineered AT1R Mutations | ||

| EXP3174 | ~1.0 - 2.5 | - | Human Liver | |

| Angiotensin II | - | - | COS-7 cells (wild-type) |

Note: EXP3174 is consistently reported to have a 10-40 fold higher affinity than the parent this compound compound.

Table 2: Functional Antagonism of AT1 Receptor

Functional antagonism is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that produces 50% inhibition of the agonist-induced response.

| Assay | Antagonist | IC50 (nM) | Cell System | Reference(s) |

| Inositol Phosphate (IP) Accumulation | This compound | 277.0 ± 42.7 | COS-1 cells (wild-type AT1) | |

| EXP3174 | 5.0 ± 1.2 | COS-1 cells (wild-type AT1) | ||

| This compound Analog | 53.8 | - | ||

| ERK1/2 Phosphorylation | This compound (1 µM) | Significant Inhibition | Mesenteric Vascular SMCs | |

| JNK3 Phosphorylation | This compound (3 mg/kg) | Significant Inhibition | Rat Hippocampus |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Radioligand Binding Assay

This assay directly measures the binding of ligands to the AT1 receptor, allowing for the determination of receptor density (Bmax) and binding affinity (Kd for the radioligand, Ki for competitors like this compound).

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells expressing the AT1 receptor (e.g., COS-7, HEK293) or homogenize tissue rich in AT1 receptors (e.g., rat liver, adrenal gland).

-

Homogenize cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed, low concentration of a radiolabeled AT1 receptor ligand (e.g., [³H]-Angiotensin II or [¹²⁵I]-[Sar¹,Ile⁸]Ang II).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add the prepared cell membranes (e.g., 10-20 µg protein per well).

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay quantifies the product of PLC activation (IP3 and its metabolites), providing a direct measure of Gq/11 pathway activation.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture cells (e.g., cardiomyocytes, CHO cells) expressing AT1 receptors.

-

Label the cells by incubating them overnight with myo-[³H]-inositol, which is incorporated into membrane phospholipids like PIP2.

-

-

Assay Procedure:

-

Wash cells to remove excess unincorporated [³H]-inositol.

-

Pre-incubate cells with LiCl. Lithium chloride inhibits inositol monophosphatases, causing the labeled inositol phosphates to accumulate within the cell upon receptor stimulation.

-

Pre-treat cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of Angiotensin II for a short period (e.g., 1-30 minutes).

-

-

Extraction and Separation:

-

Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).

-

Extract the soluble inositol phosphates from the cell lysate.

-

Separate the different inositol phosphates (IP1, IP2, IP3) from free inositol using anion-exchange column chromatography.

-

-

Quantification and Analysis:

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

Plot the amount of total [³H]-inositol phosphates produced against the log concentration of this compound to determine the IC50 for the inhibition of Ang II-stimulated PLC activity.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway by detecting the phosphorylated (active) form of the ERK1/2 kinases.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest and serum-starve them for several hours to reduce basal ERK phosphorylation levels.

-

Pre-incubate cells with desired concentrations of this compound.

-

Stimulate cells with Angiotensin II for a specific time course (e.g., 5-10 minutes).

-

-

Protein Extraction:

-

Immediately lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

To normalize the data, strip the membrane and re-probe it with an antibody that recognizes total ERK1/2, regardless of its phosphorylation state.

-

Quantify the band intensities using densitometry. Express the p-ERK signal as a ratio of the total ERK signal to determine the inhibitory effect of this compound.

-

Conclusion

This compound exerts its therapeutic effects through a multi-faceted mechanism of action centered on the Angiotensin II Type 1 receptor. As a competitive antagonist, it directly blocks the binding of Angiotensin II, thereby inhibiting both the canonical Gq/11-PLC-IP3 pathway and the non-canonical β-arrestin-mediated signaling cascades. Furthermore, its potent active metabolite, EXP3174, provides a more robust and insurmountable blockade. The characterization of this compound as an inverse agonist adds another layer to its pharmacology, suggesting it can reduce ligand-independent receptor activity. The quantitative data from binding and functional assays confirm its high affinity and potent antagonism, providing a clear rationale for its clinical efficacy in managing hypertension and other cardiovascular diseases. The experimental protocols detailed herein represent the foundational tools for the continued investigation and development of AT1 receptor-targeted therapeutics.

References

An In-depth Pharmacological Profile of Losartan and its Active Metabolite EXP3174

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Losartan, the first-in-class orally active, non-peptide angiotensin II (Ang II) receptor antagonist, exerts its therapeutic effects primarily through its more potent, longer-acting metabolite, EXP3174. This technical guide provides a comprehensive overview of the pharmacological profiles of both this compound and EXP3174, focusing on their mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to support researchers and professionals in the field of drug development.

Introduction

This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in blood pressure regulation.[1][2] Following oral administration, this compound undergoes significant first-pass metabolism in the liver, where it is converted to its active carboxylic acid metabolite, EXP3174.[3][4][5] This metabolite is 10 to 40 times more potent than the parent drug in blocking the AT1 receptor and is responsible for the majority of the pharmacological effects observed with this compound administration. Both molecules are highly selective for the AT1 receptor over the AT2 receptor.

Mechanism of Action

This compound and EXP3174 are competitive antagonists of the Ang II AT1 receptor. However, EXP3174 is considered a non-competitive or "insurmountable" antagonist in functional assays, implying a slower dissociation from the receptor compared to this compound. By blocking the AT1 receptor, they inhibit the physiological actions of Ang II, including vasoconstriction, aldosterone release, sympathetic activation, and cellular growth, thereby leading to a reduction in blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and EXP3174, providing a comparative view of their pharmacological properties.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | IC50 (nM) | -logIC50 | pA2 |

| This compound | AT1 | Rat Vascular Smooth Muscle Cells | Radioligand Binding ([¹²⁵I]-Ang II) | 10 | 8.00 | 8.25 |

| EXP3174 | AT1 | Rat Vascular Smooth Muscle Cells | Radioligand Binding ([¹²⁵I]-Ang II) | 1.1 | 9.46 | 8.45 |

| This compound | AT1 | Human | In vitro | ~20 | - | - |

| EXP3174 | AT1 | Human | In vitro | 1.2 | - | - |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | This compound | EXP3174 | Reference |

| Bioavailability | ~33% | Low (from this compound) | |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 3-4 hours | |

| Plasma Half-life (t½) | 1.5-2.5 hours | 6-9 hours | |

| Plasma Clearance | 610 mL/min | 47 mL/min | |

| Volume of Distribution (Vd) | 34 L | 10 L | |

| Plasma Protein Binding | ~98.7% | >99.7% | |

| Conversion from this compound | ~14% | - |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | This compound | EXP3174 | Reference |

| Elimination Half-life (t½) | - | 2.9 hours | |

| Systemic Clearance | - | 1.8 mL/min/kg | |

| Apparent Volume of Distribution (Vd) | - | 0.25 L/kg | |

| Renal Clearance (CLR) | 0.0815 mL/min/kg (control) | 0.0277 mL/min/kg (control) |

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of compounds to the AT1 receptor using a competitive binding assay with radiolabeled Angiotensin II.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and EXP3174 for the AT1 receptor.

Materials:

-

Cell membranes expressing AT1 receptors (e.g., from rat liver or vascular smooth muscle cells).

-

Radioligand: [¹²⁵I]-Angiotensin II.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test compounds: this compound and EXP3174 at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled Ang II or a potent AT1 antagonist.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues known to express AT1 receptors (e.g., rat liver) in a suitable buffer and prepare a membrane fraction by centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (3-20 µg protein for cells; 50-120 µg for tissue).

-

50 µL of the test compound at various concentrations or buffer for total binding.

-

50 µL of unlabeled compound for non-specific binding.

-

50 µL of [¹²⁵I]-Ang II at a fixed concentration (typically near its Kd).

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Animal Model for Hypertension

This protocol describes a general approach to evaluate the antihypertensive effects of this compound and EXP3174 in a rat model of hypertension.

Objective: To assess the in vivo efficacy of this compound and EXP3174 in reducing blood pressure in hypertensive animals.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension. Alternatively, hypertension can be induced, for example, by chronic administration of L-NAME.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or other suitable rat strain.

-

Test compounds: this compound and EXP3174.

-

Vehicle control (e.g., water).

-

Blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

-

Acclimatization: Acclimate the animals to the housing facility and handling procedures for at least one week before the experiment.

-

Grouping: Randomly assign animals to different experimental groups (e.g., Vehicle control, this compound-treated, EXP3174-treated).

-

Drug Administration: Administer the test compounds or vehicle via an appropriate route (e.g., oral gavage). Doses should be selected based on literature data (e.g., 10 mg/kg/day for this compound in SHR).

-

Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration using a non-invasive method like tail-cuff plethysmography.

-

Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Metabolic Conversion of this compound to EXP3174

The biotransformation of this compound to its active metabolite EXP3174 is a critical step for its therapeutic efficacy. This process is primarily catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic pathway of this compound to its active metabolite EXP3174.

AT1 Receptor Signaling and Blockade

Angiotensin II binding to the AT1 receptor activates multiple downstream signaling cascades leading to physiological effects. This compound and EXP3174 block these pathways.

Caption: Simplified AT1 receptor signaling pathway and its blockade by this compound/EXP3174.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine receptor affinity.

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound serves as a prodrug for the more pharmacologically active EXP3174, which is a potent and long-lasting AT1 receptor antagonist. The distinct pharmacokinetic profiles of these two compounds, with EXP3174 exhibiting a longer half-life and higher potency, contribute to the sustained antihypertensive effects of this compound. This guide provides essential quantitative data, detailed experimental protocols, and clear visual aids to facilitate further research and development in the field of angiotensin receptor blockers. A thorough understanding of the pharmacological properties of both the parent drug and its active metabolite is crucial for the optimization of therapeutic strategies targeting the renin-angiotensin system.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of this compound, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

Losartan's Role in Modulating TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Losartan, an angiotensin II receptor blocker (ARB), in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide will detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols, and visualize the involved pathways and workflows.

Introduction: The Intersection of the Renin-Angiotensin System and TGF-β Signaling

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Its primary effector, Angiotensin II (Ang II), exerts its effects by binding to two main receptors, Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Overactivation of the RAS, particularly through the AT1 receptor, is implicated in the pathogenesis of various cardiovascular and fibrotic diseases.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrotic diseases, where excessive ECM deposition leads to organ dysfunction. A growing body of evidence has established a significant crosstalk between the RAS and TGF-β signaling, with Ang II being a potent inducer of TGF-β1 expression and activity.

This compound, a selective AT1 receptor antagonist, has demonstrated therapeutic benefits beyond its antihypertensive effects, primarily through its ability to inhibit the pro-fibrotic actions of Ang II. A key mechanism underlying this anti-fibrotic effect is the modulation of the TGF-β signaling pathway.

Mechanism of Action: How this compound Modulates TGF-β Signaling

This compound exerts its modulatory effects on the TGF-β pathway primarily by blocking the Angiotensin II Type 1 (AT1) receptor. This blockade disrupts the cascade of events that leads to the activation of TGF-β signaling. The key steps in this mechanism are:

-

Inhibition of Ang II-induced TGF-β1 Upregulation : Ang II, upon binding to its AT1 receptor on various cell types, including fibroblasts and smooth muscle cells, stimulates the transcription and synthesis of TGF-β1. This compound, by blocking the AT1 receptor, directly inhibits this upregulation of TGF-β1, a pivotal pro-fibrotic cytokine.[1][2][3]

-

Reduction of TGF-β Activation : Ang II also promotes the activation of latent TGF-β. This process is mediated, in part, by the induction of thrombospondin-1 (TSP-1), a potent activator of TGF-β. This compound has been shown to decrease the expression of TSP-1, thereby reducing the bioavailability of active TGF-β.[3][4]

-

Downregulation of Smad Signaling : The canonical TGF-β signaling pathway involves the phosphorylation of receptor-regulated Smads (Smad2 and Smad3). Activated Smad complexes then translocate to the nucleus to regulate the transcription of target genes, including those involved in fibrosis (e.g., collagen, fibronectin). By reducing TGF-β1 levels and activation, this compound leads to a decrease in the phosphorylation of Smad2 and Smad3, thus attenuating the downstream pro-fibrotic gene expression program.

-

Modulation of Inhibitory Smads : Some studies suggest that this compound may also influence the expression of inhibitory Smads, such as Smad7. Smad7 acts as a negative feedback regulator of TGF-β signaling by preventing the phosphorylation of Smad2/3. This compound has been observed to increase the expression of Smad7, further contributing to the inhibition of the pro-fibrotic pathway.

The following diagram illustrates the modulation of the TGF-β signaling pathway by this compound.

Quantitative Data on this compound's Effects

Numerous studies have quantified the impact of this compound on key components of the TGF-β signaling pathway and markers of fibrosis. The following tables summarize these findings.

Table 1: Effect of this compound on TGF-β Pathway Protein Expression and Phosphorylation

| Model System | This compound Dose | Treatment Duration | Analyte | Method | Result | Reference |

| Spontaneously Hypertensive Rats (SHRs) | 20 mg/kg/day | 12 weeks | TGF-β1 | Western Blot | Significant decrease vs. untreated SHRs | |

| Spontaneously Hypertensive Rats (SHRs) | 20 mg/kg/day | 12 weeks | p-Smad2/3 | Western Blot | Significant decrease vs. untreated SHRs | |

| 5/6 Nephrectomized Rats | Not specified | 12 weeks | TGF-β1 | Immunohistochemistry | Decreased expression vs. model group (P<0.01) | |

| 5/6 Nephrectomized Rats | Not specified | 12 weeks | p-Smad2/3 | Immunohistochemistry | Decreased expression vs. model group (P<0.01) | |

| 5/6 Nephrectomized Rats | Not specified | 12 weeks | Smad7 | Immunohistochemistry | Increased expression vs. model group (P<0.01) | |

| Human Vascular Smooth Muscle Cells | Not specified | Not specified | Nuclear Smad3 | Not specified | Decreased nuclear expression in MFS and BAV VSMCs (5.3% ± 2.7%) compared to untreated (13.3% ± 3.8%) | |

| Female Wistar Rats (Hindlimb Unloading) | 40 mg/kg/day | 7 days (reloading) | p-Smad2/3 | Western Blot | Significantly reduced phosphorylation vs. PBS group |

Table 2: Effect of this compound on Fibrosis-Related Gene and Protein Expression

| Model System | This compound Dose | Treatment Duration | Analyte | Method | Result | Reference |

| Bleomycin-induced Lung Fibrosis (Rats) | 50 mg/kg/day | 15 days | Lung Collagen | Not specified | Significant decrease in collagen deposition | |

| Chronic Hepatitis C Patients | 50 mg/day | 18 months | Procollagen α1(I) mRNA | qPCR | Significant decrease in hepatic expression | |

| Human Lung Fibroblasts | Not specified | Not specified | Collagen I mRNA | RT-PCR | Decreased in Ang II-stimulated cells | |

| Spontaneously Hypertensive Rats (SHRs) | Not specified | Not specified | Pro-α1(I) collagen mRNA | Northern Blot | Decreased post-transcriptional synthesis | |

| Concanavalin A-induced Liver Fibrosis (Mice) | 10 mg/kg weekly | 4 weeks | α-SMA | Immunohistochemistry | Significantly suppressed expression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effect on TGF-β signaling.

Animal Model of Fibrosis and this compound Administration

A common experimental workflow for inducing fibrosis in animal models and assessing the therapeutic effect of this compound is depicted below.

Protocol for Bleomycin-Induced Lung Fibrosis in Rats

-

Animals : Male Wistar rats are used.

-

Fibrosis Induction : A single intratracheal instillation of bleomycin (2.5 U/kg) is administered to induce lung fibrosis.

-

This compound Administration : this compound is administered orally at a dose of 50 mg/kg/day, starting one day before bleomycin instillation and continued for the duration of the experiment.

-

Experimental Groups :

-

Control (Saline + Vehicle)

-

This compound Control (Saline + this compound)

-

Bleomycin (Bleomycin + Vehicle)

-

Bleomycin + this compound

-

-

Endpoint : Animals are sacrificed at specified time points (e.g., 3 and 15 days) for tissue collection and analysis.

Immunohistochemistry (IHC) for TGF-β1

Protocol for detecting TGF-β1 in paraffin-embedded tissue sections.

-

Tissue Preparation : Fix tissues in 10% formalin, embed in paraffin, and cut into sections.

-

Deparaffinization and Rehydration :

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 minutes.

-

70% Ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Antigen Retrieval : Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Blocking : Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding.

-

Primary Antibody Incubation : Incubate with a primary antibody against TGF-β1 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation : After washing with PBS, incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Detection : Use an avidin-biotin-peroxidase complex (ABC) reagent and a suitable chromogen (e.g., DAB) to visualize the antibody binding.

-

Counterstaining : Lightly counterstain with hematoxylin.

-

Dehydration and Mounting : Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis : Quantify the staining intensity and distribution using image analysis software.

Western Blot for Phospho-Smad2/3

Protocol for detecting phosphorylated Smad2/3 in tissue or cell lysates.

-

Sample Preparation :

-

For cultured cells: Lyse cells in a buffer containing protease and phosphatase inhibitors.

-

For tissues: Homogenize tissues in lysis buffer on ice.

-

Sonicate the lysate to ensure the release of nuclear proteins like p-Smad2/3.

-

-

Protein Quantification : Determine the protein concentration of the lysates using a compatible protein assay (e.g., BCA assay).

-

SDS-PAGE : Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Collagen Type I

Protocol for measuring the mRNA expression of Collagen Type I.

-

RNA Extraction : Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

RNA Quality and Quantity Assessment : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for Collagen Type I and a reference gene (e.g., GAPDH or β-actin).

-

Thermal Cycling : Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of Collagen Type I mRNA using the ΔΔCt method, normalizing to the reference gene.

Conclusion and Future Directions

This compound effectively modulates the TGF-β signaling pathway by blocking the AT1 receptor, leading to a reduction in TGF-β1 expression and activation, and subsequent downregulation of the pro-fibrotic Smad cascade. This mechanism underlies its demonstrated anti-fibrotic effects in a variety of tissues. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of fibrosis.

Future research should continue to elucidate the precise molecular interactions between the RAS and TGF-β pathways, including the role of non-canonical TGF-β signaling and the potential for combination therapies that target multiple nodes within this complex network. Further clinical trials are also warranted to translate the promising pre-clinical findings of this compound's anti-fibrotic efficacy into effective treatments for patients with fibrotic diseases.

References

Beyond Blood Pressure: A Technical Guide to the Non-Canonical Applications of Losartan

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the burgeoning landscape of Losartan's therapeutic potential beyond its established role as an angiotensin II receptor antagonist. It delves into the molecular mechanisms and preclinical evidence supporting its non-canonical applications in oncology, fibrosis, and neurology, providing a comprehensive resource for researchers seeking to leverage this well-established drug for novel indications.

Introduction: Reimagining a Classic Antihypertensive

This compound, a widely prescribed angiotensin II type 1 (AT1) receptor blocker, has a well-characterized mechanism of action in the management of hypertension. However, a growing body of evidence reveals that its therapeutic effects extend far beyond the renin-angiotensin system (RAS). This guide illuminates these "non-canonical" pathways, focusing on this compound's ability to modulate key signaling cascades implicated in a variety of complex diseases.

Modulation of Key Signaling Pathways

This compound and its active metabolite, EXP3179, exert their pleiotropic effects by influencing several critical intracellular signaling pathways.

Transforming Growth Factor-β (TGF-β) Signaling

This compound is a potent inhibitor of the TGF-β signaling pathway, a central mediator of fibrosis and a key player in cancer progression and immune evasion.[1][2][3][4][5] By attenuating TGF-β signaling, this compound can reduce the deposition of extracellular matrix proteins, a hallmark of fibrotic diseases.

References

- 1. This compound Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling | PLOS One [journals.plos.org]

- 2. This compound prevents acquired epilepsy via TGF-β signaling suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound prevents acquired epilepsy via TGF-β signaling suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Metabolic Fate of Losartan: An In-Depth Technical Guide to its In Vivo Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway and biotransformation of Losartan, a widely prescribed angiotensin II receptor antagonist. This document details the enzymatic processes governing its conversion to the active metabolite, EXP3174, presents key pharmacokinetic data, and outlines detailed experimental protocols for its study.

Introduction

This compound is an orally administered antihypertensive agent that exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. While this compound itself is active, a significant portion of its clinical efficacy is attributed to its more potent, long-acting carboxylic acid metabolite, EXP3174.[1][2] The biotransformation of this compound is a critical determinant of its overall pharmacological profile and is subject to inter-individual variability, primarily due to genetic polymorphisms in the metabolizing enzymes. Understanding the intricacies of this compound's metabolic journey is paramount for optimizing its therapeutic use and for the development of novel drug candidates.

The Metabolic Pathway of this compound

The primary metabolic transformation of this compound in vivo is the oxidation of its 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming EXP3174.[3] This conversion is a two-step process that proceeds through an intermediate aldehyde, E-3179. This metabolic activation is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system.

Beyond its primary activation pathway, this compound can also undergo other metabolic transformations, including the formation of minor, largely inactive metabolites through hydroxylation at different positions on the molecule. Additionally, glucuronidation of both this compound and its metabolites represents another route of biotransformation.

Key Enzymes in this compound Metabolism

-

Cytochrome P450 2C9 (CYP2C9): This is the principal enzyme responsible for the oxidation of this compound to EXP3174 at therapeutic concentrations. The activity of CYP2C9 is a major factor influencing the rate of formation of the active metabolite.

-

Cytochrome P450 3A4 (CYP3A4): While CYP2C9 plays the primary role, CYP3A4 also contributes to the metabolism of this compound, particularly at higher concentrations.

-

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These enzymes, specifically UGT1A1 and UGT2B7, are involved in the glucuronidation of this compound, forming the tetrazole-N2-glucuronide metabolite (M7).

The metabolic conversion of this compound to its active form, EXP3174, is a critical step that significantly enhances its therapeutic efficacy. EXP3174 is 10 to 40 times more potent as an AT1 receptor antagonist than the parent drug and possesses a longer half-life, contributing to the sustained antihypertensive effect of this compound.

Figure 1: Metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and its active metabolite, EXP3174, have been extensively studied in healthy human subjects. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound and EXP3174 in Healthy Adults

| Parameter | This compound | EXP3174 | Reference(s) |

| Plasma Clearance (ml/min) | 610 | 47 | |

| Volume of Distribution (L) | 34 | 10 | |

| Terminal Half-life (hours) | 2.1 | 6.3 | |

| Time to Peak Concentration (Tmax) (hours) | 1 | 3.5 | |

| Oral Bioavailability (%) | ~33 | - | |

| Conversion to EXP3174 (%) | ~14 | - | |

| Renal Clearance (% of Plasma Clearance) | 12 | 55 | |

| Plasma Protein Binding (%) | 98.7 | 99.8 |

Table 2: Influence of CYP2C9 Genotype on this compound Pharmacokinetics

| Genotype | AUC of this compound (relative to 1/1) | AUC of EXP3174 (relative to 1/1) | Reference(s) |

| CYP2C91/2 | Higher | Lower | |

| CYP2C91/3 | Significantly Higher | Significantly Lower | |

| CYP2C93/3 | Markedly Higher | Markedly Lower |

AUC: Area under the plasma concentration-time curve.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolism and pharmacokinetics of this compound.

Quantification of this compound and EXP3174 in Human Plasma by LC-MS/MS

This protocol describes a sensitive and reproducible method for the simultaneous determination of this compound and EXP3174 in human plasma.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of human plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute this compound and EXP3174 with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized).

-

EXP3174: Precursor ion > Product ion (specific m/z values to be optimized).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

-

Figure 2: LC-MS/MS analytical workflow.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines the procedure for studying the metabolism of this compound in a controlled in vitro system.

4.2.1. Incubation Procedure

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Phosphate buffer (100 mM, pH 7.4).

-

Human liver microsomes (0.2-0.5 mg/mL protein concentration).

-

This compound (at various concentrations to determine enzyme kinetics).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS as described in section 4.1.

4.2.2. Enzyme Inhibition Assay

To identify the specific CYP enzymes involved, selective chemical inhibitors can be included in the incubation mixture.

-

Follow the incubation procedure as described in 4.2.1.

-

Prior to the addition of this compound, add a selective inhibitor for a specific CYP enzyme (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

Figure 3: In vitro microsomal metabolism workflow.

Conclusion

The biotransformation of this compound is a well-characterized process, with the conversion to its active metabolite, EXP3174, by CYP2C9 and CYP3A4 being the most critical step for its therapeutic efficacy. The pharmacokinetic profile of this compound is significantly influenced by this metabolic pathway, and genetic variations in CYP2C9 can lead to considerable inter-individual differences in drug response. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound metabolism and the assessment of factors that may influence its clinical performance. A thorough understanding of these metabolic processes is essential for the safe and effective use of this compound in the treatment of hypertension and related cardiovascular diseases.

References

The Angiotensin II Receptor Antagonist Losartan and its Analogs: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan, the first orally active, non-peptide angiotensin II (AII) type 1 (AT1) receptor antagonist, marked a paradigm shift in the management of hypertension and other cardiovascular diseases.[1] Its discovery paved the way for a new class of antihypertensive agents, the "sartans," which selectively block the renin-angiotensin system (RAS).[2] The therapeutic success of this compound has spurred extensive research into its structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR studies of this compound and its analogs, detailing quantitative data, experimental protocols, and key signaling pathways.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The chemical structure of this compound features several key pharmacophoric elements that are crucial for its binding to the AT1 receptor. These include the biphenyl-tetrazole moiety, the imidazole ring, and the n-butyl chain. Modifications to these components have profound effects on the drug's activity.

The biphenyl-tetrazole group is a critical feature for high-affinity binding. The acidic tetrazole ring, in particular, is thought to mimic the C-terminal carboxylate of angiotensin II, forming a key interaction with the receptor.[3] The imidazole ring and its substituents also play a significant role in receptor binding and oral activity. For instance, the hydroxymethyl group at the C5 position of the imidazole ring in this compound is metabolized in vivo to a more potent carboxylic acid metabolite, EXP3174.[4] This metabolite exhibits 20- to 30-times greater affinity for the AT1 receptor than the parent drug.[1]

The n-butyl group at the C2 position of the imidazole ring is essential for optimal activity, and modifications to this alkyl chain can significantly impact potency. The following tables summarize the quantitative SAR data for this compound and several of its key analogs.

| Compound | Modification from this compound | In Vitro Activity (IC50, nM) | In Vivo Activity | Reference |

| This compound | - | 19 - 59 | Effective antihypertensive | |

| EXP3174 | -CH2OH at C5 of imidazole oxidized to -COOH | ~1-2 | More potent than this compound | |

| UR-7280 | Imidazole replaced with pyrazole, other modifications | 3 | Potent antihypertensive | |

| Fimasartan (BR-A-657) | Imidazole replaced with pyrimidin-4(3H)-one | 0.13 (binding affinity), 0.42 (functional antagonism) | Highly potent and orally active | |

| AMBF3Los | Modification at the hydroxymethylene group | 7.9 (Ki) | Good binding affinity for AT1R | |

| FEtLos | Modification at the hydroxymethylene group | 2000 (Ki) | Lower binding affinity | |

| Compound 1 | Indole-based analog | 0.82 | Potent anti-hypertensive |

| Antagonist | pKi | Reference |

| Candesartan | 8.61 ± 0.21 | |

| Telmisartan | 8.19 ± 0.04 | |

| Valsartan | 7.65 ± 0.12 | |

| This compound | 7.17 ± 0.07 |

Experimental Protocols

The evaluation of this compound and its analogs involves a battery of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and antihypertensive efficacy.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds for the AT1 receptor.

Protocol:

-

Membrane Preparation: AT1 receptor-expressing cells (e.g., CHO cells) or tissues (e.g., rat adrenal cortical membranes) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Angiotensin II) and varying concentrations of the test compound (unlabeled antagonist).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation spectrophotometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) or pKi (-logKi) can then be determined.

In Vivo Angiotensin II-Induced Pressor Response in Pithed Rats

This in vivo model is used to assess the functional antagonistic activity of the compounds.

Protocol:

-

Animal Preparation: Rats are anesthetized and pithed (spinal cord destroyed) to eliminate central nervous system influences on blood pressure.

-

Drug Administration: The test compound or vehicle is administered intravenously (iv) or orally (po).

-

Angiotensin II Challenge: A pressor dose of angiotensin II is administered intravenously, and the increase in blood pressure is measured.

-

Inhibition Measurement: The ability of the test compound to inhibit the angiotensin II-induced pressor response is quantified. The dose of the antagonist that produces a 50% inhibition of the pressor response (ED50) is determined.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is used to evaluate the antihypertensive efficacy of the compounds in a genetic model of hypertension.

Protocol:

-

Animal Model: Spontaneously hypertensive rats (SHR) are used.

-

Drug Administration: The test compound or vehicle is administered orally.

-

Blood Pressure Measurement: Mean arterial pressure is monitored over time (e.g., up to 10 hours or more) using methods like the tail-cuff system.

-

Efficacy Evaluation: The reduction in blood pressure produced by the test compound is compared to that of a reference drug (e.g., this compound) or vehicle.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its analogs are mediated through the blockade of the AT1 receptor, which in turn modulates several downstream signaling pathways.

Angiotensin II Signaling Pathway and this compound's Mechanism of Action

Angiotensin II, upon binding to the AT1 receptor, activates a cascade of intracellular events leading to vasoconstriction, aldosterone secretion, and cell proliferation. This compound competitively blocks this binding, thereby inhibiting these effects.

Caption: Angiotensin II signaling and this compound's inhibitory action.

TGF-β/Smad Signaling Pathway in Myocardial Fibrosis

This compound has been shown to inhibit myocardial fibrosis by suppressing the endothelial-to-mesenchymal transition (EndMT) via the TGF-β/Smad signaling pathway.

Caption: this compound's inhibition of the TGF-β/Smad pathway.

AMPK-p53-p21 Signaling Pathway in Vascular Smooth Muscle Cell Proliferation

This compound can inhibit vascular smooth muscle cell (VSMC) proliferation through the activation of the AMP-activated protein kinase (AMPK) pathway.

Caption: this compound's anti-proliferative effect via AMPK signaling.

General Workflow for SAR Studies of this compound Analogs

The development and evaluation of new this compound analogs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: Workflow for Structure-Activity Relationship studies.

Conclusion

The structure-activity relationship studies of this compound and its analogs have been instrumental in the development of a new generation of highly effective and well-tolerated antihypertensive agents. By systematically modifying the key structural features of the this compound molecule, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of analogs with superior potency and pharmacokinetic profiles. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued exploration of this important class of drugs, with the ultimate goal of developing even more effective therapies for cardiovascular diseases.

References

- 1. This compound: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled this compound Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Standard Operating Procedure for In Vivo Losartan Administration in Murine Models

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor, widely utilized in preclinical murine models to investigate the roles of the renin-angiotensin system (RAS) in various physiological and pathological processes. It is a valuable tool for studying cardiovascular diseases, renal dysfunction, fibrosis, and neurological conditions. These application notes provide a comprehensive overview and standardized protocols for the in vivo administration of this compound in murine models, ensuring reproducibility and accuracy in experimental outcomes.

Mechanism of Action

This compound exerts its effects by blocking the binding of angiotensin II, a potent vasoconstrictor and pro-inflammatory mediator, to the AT1 receptor. This inhibition leads to the dilation of blood vessels, a reduction in blood pressure, and the attenuation of downstream signaling pathways involved in inflammation, fibrosis, and cellular growth.

Quantitative Data Summary

The following table summarizes common dosage ranges, administration routes, and experimental durations for this compound in various murine models based on published literature.

| Application/Model | Mouse Strain | Dosage | Administration Route | Duration | Reference(s) |

| Cardiac Fibrosis | C57BL/10ScSn-Dmdmdx/J | 600 mg/L in drinking water | Drinking Water | 6 months | [1][2] |

| Cardiac Fibrosis (Alcohol-Induced) | Wistar Rat | 50 mg/kg/day | Oral Gavage | 8-12 weeks | [3][4][5] |

| Kidney Disease (AKI to CKD) | CD-1 | Not specified | Drinking Water | 5 months | |

| Diabetic Nephropathy | C57BL/6J | Not specified | Not specified | Not specified | |

| Cisplatin-Induced Nephrotoxicity | BALB/c | 10 mg/kg/day | Oral Gavage | Not specified | |

| Renal Fibrosis (UUO model) | C57BL/6 | Not specified | Not specified | Not specified | |

| Hypertension | Not specified | 3 mg/kg/day | Drinking Water | 4 weeks | |

| Sarcopenia/Aging | C57BL/6 | 50-70 mg/kg/day (0.9 g/L) | Drinking Water | 4 months | |

| Traumatic Brain Injury | C57BL/6 | 3 mg/kg | Oral Gavage | Daily | |

| Glaucoma | CD1 | 0.6 g/L in drinking water | Drinking Water | Not specified | |

| Salt-Sensitive Hypertension | Cor−/− | 5, 10, 20 mg/kg/day | Intraperitoneal Injection | Not specified |

Experimental Protocols

1. Preparation of this compound Solution

-

For Oral Gavage: this compound potassium is freely soluble in water. To prepare a solution for oral gavage, dissolve the required amount of this compound potassium powder in sterile 0.9% saline or distilled water. For example, to achieve a dose of 10 mg/kg in a 25g mouse with a gavage volume of 100 µL, a 2.5 mg/mL solution would be required. It is recommended to prepare fresh solutions daily.

-

For Drinking Water: To administer this compound via drinking water, dissolve the calculated amount in the animals' drinking water. For instance, a concentration of 0.6 g/L to 0.9 g/L is commonly used. The water bottles should be protected from light and the solution should be replaced fresh daily to ensure stability and consistent dosing. Monitor water intake to estimate the daily dose received by each animal.

2. Administration Routes

-

Oral Gavage: This method ensures precise dosing. Use an appropriate size gavage needle for the age and weight of the mouse. Acclimatize the animals to the procedure to minimize stress.

-

Drinking Water: This is a less stressful method for chronic studies. However, the exact dosage can vary depending on the water consumption of individual animals. It is crucial to monitor water intake and consider potential taste aversion that might affect consumption.

-

Intraperitoneal (i.p.) Injection: This route provides rapid systemic delivery. Dissolve this compound in sterile saline for injection.

3. Experimental Protocol for Cardiac Fibrosis Model

This protocol is based on a model of dystrophin-deficient mdx mice, which develop cardiomyopathy.

-

Animals: C57BL/10ScSn-Dmdmdx/J female mice.

-

Grouping:

-

Group 1: Untreated mdx mice (Control)

-

Group 2: this compound-treated mdx mice

-

-

This compound Administration: Administer this compound in the drinking water at a concentration of 600 mg/L for a period of 6 months.

-

Assessments:

-

Cardiac Function: Perform in vivo high-frequency echocardiography to assess parameters like percentage fractional shortening.

-

Blood Pressure: Monitor systolic blood pressure using non-invasive methods.

-

Fibrosis Assessment: At the end of the treatment period, euthanize the mice and collect the hearts. Perform histological analysis using picrosirius red staining to quantify the area of fibrosis.

-

Gene Expression: Evaluate the expression of fibrotic markers using real-time PCR.

-

4. Experimental Protocol for Kidney Disease Model (Cisplatin-Induced Nephrotoxicity)

This protocol outlines a study to assess the protective effects of this compound against kidney damage induced by cisplatin.

-

Animals: Female BALB/c mice.

-

Grouping:

-

Group 1: Control (vehicle treatment)

-

Group 2: Cisplatin (single i.p. injection of 12.7 mg/kg)

-

Group 3: Cisplatin + this compound (10 mg/kg/day, oral gavage)

-

-

Procedure:

-

Administer this compound or vehicle daily via oral gavage.

-

On a designated day, induce nephrotoxicity with a single intraperitoneal injection of cisplatin.

-

Continue daily this compound/vehicle administration.

-

-

Assessments:

-

Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: Collect kidneys for histological examination to assess tubular injury and glomerular damage.

-

Apoptosis and Regeneration: Perform immunohistochemistry for markers of apoptosis (e.g., active caspase-3) and cell proliferation (e.g., BrdU) to evaluate cellular mechanisms of injury and repair.

-

Visualizations

Caption: this compound blocks the Angiotensin II Type 1 Receptor.

Caption: In vivo this compound administration workflow.

References

- 1. This compound decreases cardiac muscle fibrosis and improves cardiac function in dystrophin-deficient mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Decreases Cardiac Muscle Fibrosis and Improves Cardiac Function in Dystrophin-Deficient Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Utilizing Losartan in Primary Cell Culture to Investigate AT1 Receptor Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction